4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with diethylsulfamoyl and indole-based substituents, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The diethylsulfamoyl group is introduced through sulfonation reactions, while the indole-based substituent is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or indole moieties, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and indole-based molecules Compared to these compounds, 4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide is unique due to its specific substituents and the resulting chemical properties
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S2/c1-4-31(5-2)36(33,34)23-16-14-22(15-17-23)28(32)29-18-19-35-27-24-8-6-7-9-25(24)30-26(27)21-12-10-20(3)11-13-21/h6-17,30H,4-5,18-19H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIFJKSJVBVIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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